molecular formula C10H6F3NS B13198614 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole

2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole

Cat. No.: B13198614
M. Wt: 229.22 g/mol
InChI Key: RZKPWYUISQWQET-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-aminoacetophenones with iso(thio)cyanates in the presence of Selectfluor. This reaction is a multi-component process that allows for the selective synthesis of the desired thiazole compound . The reaction conditions typically involve the use of a solvent such as acetonitrile and a temperature range of 25-50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of difluoromethyl-5-(4-fluorophenyl)-1,3-thiazole-2-oxide.

    Reduction: Formation of difluoromethyl-5-(4-fluorophenyl)-1,3-thiazole-2-amine.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Difluoromethyl-5-(4-fluorophenyl)-1,3-thiazole
  • 2-(Difluoromethyl)-4-(4-fluorophenyl)-1,3-thiazole
  • 2-(Trifluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole

Uniqueness

2-(Difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole is unique due to the specific positioning of the difluoromethyl and fluorophenyl groups on the thiazole ringCompared to similar compounds, it may exhibit different reactivity, biological activity, and physicochemical properties, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C10H6F3NS

Molecular Weight

229.22 g/mol

IUPAC Name

2-(difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C10H6F3NS/c11-7-3-1-6(2-4-7)8-5-14-10(15-8)9(12)13/h1-5,9H

InChI Key

RZKPWYUISQWQET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)C(F)F)F

Origin of Product

United States

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